

Bioanalytical Method Validation for Canagliflozin using Canagliflozin-D6 as an Internal Standard

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Compound of Interest

Compound Name: Canagliflozin-D6

Cat. No.: B12394075

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Application Note and Protocol

This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Canagliflozin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Canagliflozin-D6** is employed as the internal standard (IS) to ensure accuracy and precision. The protocols and validation parameters outlined herein are based on established scientific practices and are in accordance with the principles of the FDA and ICH guidelines for bioanalytical method validation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as **Canagliflozin-D6**, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.

This application note details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the validation parameters.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.



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Bioanalytical method workflow from sample preparation to data analysis.

Materials and Reagents

- Canagliflozin reference standard
- **Canagliflozin-D6** internal standard[5][6]
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (ultrapure)
- Tertiary butyl methyl ether (TBME) (HPLC grade)

Instrumentation and Conditions

Liquid Chromatography

Parameter	Condition
LC System	Waters Acquity UPLC or equivalent
Column	Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm) or equivalent C18 column
Mobile Phase A	0.1% Formic acid in Water or 5mM Ammonium Acetate
Mobile Phase B	Acetonitrile or Methanol
Gradient/Isocratic	Isocratic or Gradient (e.g., 80:20 v/v Methanol:Acetate Buffer)
Flow Rate	0.5 - 1.0 mL/min
Injection Volume	5 - 10 µL
Column Temperature	30 - 40 °C
Autosampler Temp.	4 °C

Mass Spectrometry

Parameter	Condition
MS System	API 4000 triple quadrupole mass spectrometer or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 1
Ion Spray Voltage	~5500 V
Temperature	~500 °C
Collision Gas	Nitrogen

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Canagliflozin	445.1	191.1 / 267.1
Canagliflozin-D6	451.2	191.1 / 273.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. The molecular weight of Canagliflozin is approximately 444.5 g/mol , and **Canagliflozin-D6** is approximately 450.6 g/mol .[\[5\]](#)[\[7\]](#)

Experimental Protocols

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Canagliflozin and **Canagliflozin-D6** in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Canagliflozin stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control samples.
- Internal Standard Working Solution: Dilute the **Canagliflozin-D6** stock solution with the same diluent to a suitable concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control (QC) Samples

- Spike appropriate volumes of the Canagliflozin working solutions into blank human plasma to prepare calibration standards at concentrations ranging from, for example, 10 to 7500 ng/mL.
- Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation

Two common extraction methods are presented below.

5.3.1. Protein Precipitation (PP)

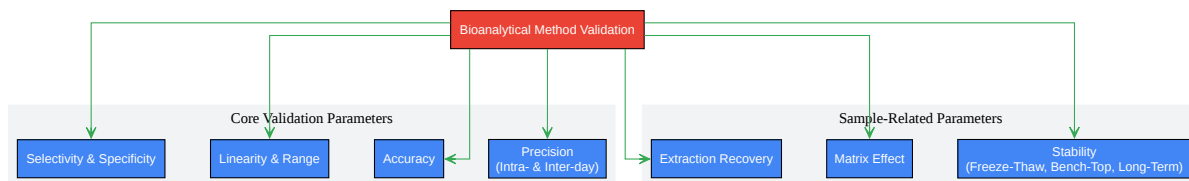
- To 100 μ L of plasma sample (blank, calibration standard, QC, or unknown), add 20 μ L of the **Canagliflozin-D6** working solution and vortex briefly.
- Add 300 μ L of acetonitrile, vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 40 °C.
- Reconstitute the residue in 100 μ L of the mobile phase, vortex, and inject into the LC-MS/MS system.

5.3.2. Liquid-Liquid Extraction (LLE)

- To 100 μ L of plasma sample, add 20 μ L of the **Canagliflozin-D6** working solution and vortex.
- Add 1 mL of tertiary butyl methyl ether (TBME), vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in 100 μ L of the mobile phase for analysis.

Bioanalytical Method Validation

The method should be validated according to the principles outlined in the FDA and ICH M10 guidelines.^{[1][2][4]} The key validation parameters are summarized below.



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Key parameters for bioanalytical method validation.

Summary of Validation Results

The following tables summarize typical acceptance criteria and representative data for the bioanalytical method validation of Canagliflozin.

Table 2: Linearity and Range

Parameter	Acceptance Criteria	Representative Result
Calibration Range	-	10 - 7505 ng/mL
Correlation Coefficient (r^2)	≥ 0.99	> 0.997
Calibration Curve Model	Linear, weighted ($1/x$ or $1/x^2$)	$y = mx + c$

Table 3: Accuracy and Precision

QC Level	Concentration (ng/mL)	Acceptance Criteria (% Bias and % RSD)	Representative Intra-day Accuracy (% Bias)	Representative Intra-day Precision (% RSD)	Representative Inter-day Accuracy (% Bias)	Representative Inter-day Precision (% RSD)
LLOQ	10	± 20%	-2.5	4.8	-1.9	5.2
LQC	30	± 15%	3.1	3.5	2.8	4.1
MQC	200	± 15%	-1.8	2.1	-2.3	2.9
HQC	800	± 15%	1.5	1.9	1.2	2.5

Table 4: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Representative Mean Extraction Recovery (%)	Representative Matrix Effect (%)
LQC	30	78.5	98.2
MQC	200	80.1	101.5
HQC	800	79.8	99.7

Table 5: Stability

Stability Condition	Duration	Acceptance Criteria (% Deviation)	Representative Stability (% Deviation)
Bench-Top	6 hours at room temp.	± 15%	< 5%
Freeze-Thaw	3 cycles	± 15%	< 8%
Long-Term	30 days at -80 °C	± 15%	< 10%

Conclusion

The described LC-MS/MS method for the quantification of Canagliflozin in human plasma using **Canagliflozin-D6** as an internal standard is sensitive, specific, accurate, and precise. The method has been validated over a suitable concentration range and has demonstrated acceptable stability, recovery, and minimal matrix effects. This robust and reliable method is well-suited for the analysis of clinical and non-clinical samples to support pharmacokinetic and other drug development studies of Canagliflozin.

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